molecular formula C20H19N3O5 B11286690 3-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

3-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11286690
M. Wt: 381.4 g/mol
InChI Key: DZNQPJPWHRAWRP-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-N-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes ethoxy and methoxy phenyl groups attached to a tetrahydropyrimidine ring.

Preparation Methods

The synthesis of 3-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multiple steps. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with urea and ethyl acetoacetate under acidic conditions to form the tetrahydropyrimidine ring. This intermediate is then reacted with 4-methoxyaniline to introduce the methoxy phenyl group, followed by further purification steps to obtain the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-(4-Ethoxyphenyl)-N-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

When compared to similar compounds, 3-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its unique combination of ethoxy and methoxy groups. Similar compounds include:

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H19N3O5/c1-3-28-16-10-6-14(7-11-16)23-19(25)17(12-21-20(23)26)18(24)22-13-4-8-15(27-2)9-5-13/h4-12H,3H2,1-2H3,(H,21,26)(H,22,24)

InChI Key

DZNQPJPWHRAWRP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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